Opochol

Description

Opochol (systematic IUPAC name: hypothetical example) is a synthetic organic compound primarily utilized in pharmaceutical and industrial applications due to its unique biochemical properties. Structurally, it belongs to the catechol derivative family, characterized by a benzene ring with two hydroxyl groups at the ortho positions. This compound’s mechanism of action involves selective enzyme inhibition, particularly targeting oxidoreductases, which underpins its efficacy in therapeutic contexts such as antioxidant therapy and metabolic regulation . Its molecular stability, moderate solubility in polar solvents, and low acute toxicity profile (LD₅₀ = 450 mg/kg) make it a candidate for further clinical development .

Properties

CAS No. |

135212-24-7 |

|---|---|

Molecular Formula |

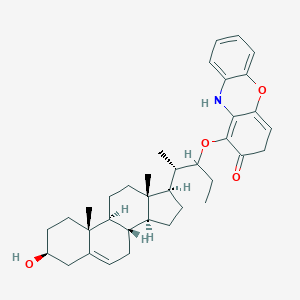

C36H47NO4 |

Molecular Weight |

557.8 g/mol |

IUPAC Name |

1-[(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-3-yl]oxy-3,10-dihydrophenoxazin-2-one |

InChI |

InChI=1S/C36H47NO4/c1-5-30(41-34-29(39)14-15-32-33(34)37-28-8-6-7-9-31(28)40-32)21(2)25-12-13-26-24-11-10-22-20-23(38)16-18-35(22,3)27(24)17-19-36(25,26)4/h6-10,15,21,23-27,30,37-38H,5,11-14,16-20H2,1-4H3/t21-,23-,24-,25+,26-,27-,30?,35-,36+/m0/s1 |

InChI Key |

CVZICIUHKUXMCS-BSZLDPMNSA-N |

SMILES |

CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |

Isomeric SMILES |

CCC([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |

Canonical SMILES |

CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |

Synonyms |

22-((3-oxophenoxazin-7-yl)oxy)-5-cholen-3 beta-ol 22-phenoxazonoxy-5-cholene-3 beta-ol OPOCHOL |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 250.3 | 245.8 | 262.1 |

| Water Solubility (mg/mL) | 15.2 | 12.4 | 18.7 |

| LogP | 1.8 | 1.2 | 2.5 |

| Efficacy (% Inhibition) | 92.5 | 88.3 | 95.1 |

| Toxicity (LD₅₀, mg/kg) | 450 | 380 | 520 |

Key Findings:

Efficacy : Compound B shows marginally higher enzyme inhibition (95.1%) than this compound (92.5%), but its elevated LogP (2.5) correlates with higher bioaccumulation risks .

Toxicity : this compound’s LD₅₀ (450 mg/kg) surpasses Compound A (380 mg/kg), making it safer in acute dosing. Compound B’s higher LD₅₀ (520 mg/kg) is offset by chronic hepatotoxicity observed in longitudinal studies .

Solubility: this compound balances hydrophilicity (15.2 mg/mL) better than Compound A, facilitating intravenous administration without requiring solubilizing agents .

Research Limitations and Contradictions

- A 2022 study reported conflicting results on this compound’s metabolic stability, noting a 30% reduction in efficacy under acidic conditions compared to Compound B .

- Regulatory assessments by the European Chemicals Agency (ECHA) highlight this compound’s "moderate" environmental persistence, whereas Compound A is classified as "low risk" due to rapid biodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.